Cas no 57818-42-5 (3-Methyl-5-pentyl-2-furantridecanoic Acid)

3-Methyl-5-pentyl-2-furantridecanoic Acid 化学的及び物理的性質

名前と識別子

-

- 2-Furantridecanoic acid, 3-methyl-5-pentyl-

- 3-Methyl-5-pentyl-2-furantridecanoic Acid

- 13-(3-methyl-5-pentylfuran-2-yl)tridecanoic acid

- 3-Methyl-5-pentyl-2-

-

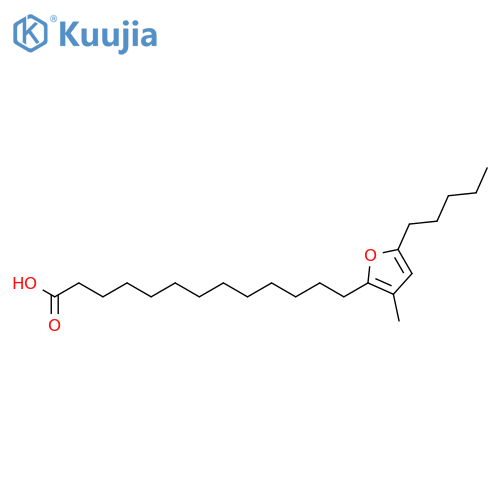

- インチ: InChI=1S/C23H40O3/c1-3-4-13-16-21-19-20(2)22(26-21)17-14-11-9-7-5-6-8-10-12-15-18-23(24)25/h19H,3-18H2,1-2H3,(H,24,25)

- InChIKey: JXBLMIJDQFTVIE-UHFFFAOYSA-N

- ほほえんだ: CC1C=C(CCCCC)OC=1CCCCCCCCCCCCC(O)=O

計算された属性

- せいみつぶんしりょう: 364.2979

じっけんとくせい

- PSA: 50.44

3-Methyl-5-pentyl-2-furantridecanoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M320395-100mg |

3-Methyl-5-pentyl-2-furantridecanoic Acid |

57818-42-5 | 100mg |

$ 11200.00 | 2023-09-07 | ||

| TRC | M320395-25mg |

3-Methyl-5-pentyl-2-furantridecanoic Acid |

57818-42-5 | 25mg |

$2463.00 | 2023-05-17 | ||

| TRC | M320395-2.5mg |

3-Methyl-5-pentyl-2-furantridecanoic Acid |

57818-42-5 | 2.5mg |

$316.00 | 2023-05-17 |

3-Methyl-5-pentyl-2-furantridecanoic Acid 関連文献

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

-

Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855

3-Methyl-5-pentyl-2-furantridecanoic Acidに関する追加情報

Introduction to 3-Methyl-5-pentyl-2-furantridecanoic Acid (CAS No: 57818-42-5)

3-Methyl-5-pentyl-2-furantridecanoic Acid, identified by its Chemical Abstracts Service (CAS) number 57818-42-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its unique aliphatic and aromatic structural motifs, presents a fascinating blend of chemical properties that make it a valuable candidate for various synthetic applications. The compound's structure, featuring a furan ring integrated with a long-chain alkyl side group, offers intriguing possibilities for modulating biological activity and enhancing pharmacological efficacy.

The furantridecanoic acid moiety in the molecular backbone is particularly noteworthy, as furan derivatives are well-documented for their diverse biological interactions. Furan-based compounds have been extensively studied for their potential in drug development due to their ability to engage with biological targets in novel ways. The presence of the 3-methyl and 5-pentyl substituents further tailors the compound's physicochemical properties, influencing its solubility, stability, and metabolic pathways. These structural features collectively contribute to the molecule's potential utility in designing next-generation therapeutics.

In recent years, the pharmaceutical industry has seen a surge in interest towards heterocyclic compounds, particularly those incorporating furan rings, due to their broad spectrum of biological activities. Research has demonstrated that furan derivatives can exhibit antimicrobial, anti-inflammatory, and even anticancer properties. The specific configuration of 3-Methyl-5-pentyl-2-furantridecanoic Acid aligns with this trend, making it a promising scaffold for further derivatization and optimization. The compound's long aliphatic chain not only enhances its lipophilicity but also allows for selective interactions with biological membranes, which is crucial for drug delivery systems.

One of the most compelling aspects of 3-Methyl-5-pentyl-2-furantridecanoic Acid is its versatility in synthetic chemistry. The compound serves as an excellent intermediate for constructing more complex molecules through various organic transformations. For instance, its carboxylic acid functionality can be readily modified via esterification, amidation, or reduction to yield different derivatives with tailored properties. This adaptability has made it a favorite among medicinal chemists seeking to develop novel pharmacophores.

The synthesis of 3-Methyl-5-pentyl-2-furantridecanoic Acid involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. Key steps typically include the formation of the furan ring through cyclization reactions followed by selective alkylation and elongation of the carbon chain. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to enhance reaction efficiency and yield. These synthetic strategies not only showcase the compound's accessibility but also underscore the advancements in synthetic organic chemistry that enable such complex molecules to be produced with high precision.

From a biological perspective, the potential applications of 3-Methyl-5-pentyl-2-furantridecanoic Acid are vast. Preliminary studies have suggested that derivatives of this compound may exhibit inhibitory effects on certain enzymes implicated in metabolic disorders. The structural motif shared by this molecule with known bioactive agents suggests that it could serve as a lead compound for developing treatments targeting these pathways. Additionally, its unique physicochemical profile makes it an attractive candidate for formulation into novel drug delivery systems, such as micelles or nanoparticles, which can enhance bioavailability and targeted action.

The role of computational chemistry in studying 3-Methyl-5-pentyl-2-furantridecanoic Acid cannot be overstated. Molecular modeling techniques have been instrumental in predicting how this compound might interact with biological targets at the atomic level. By simulating these interactions computationally, researchers can gain insights into its potential pharmacological effects before conducting costly and time-consuming experimental trials. This integration of computational methods with traditional experimental approaches has accelerated the pace at which new drugs are discovered and developed.

The future prospects for 3-Methyl-5-pentyl-2-furantridecanoic Acid are bright, especially as research continues to uncover new applications for furan-based compounds. Ongoing studies are exploring its utility in agrochemicals, where similar structural motifs have shown promise as natural product analogs with enhanced environmental compatibility. Furthermore, its potential role in material science is being investigated due to its ability to form stable polymers when appropriately functionalized.

In conclusion,3-Methyl-5-pentyl-2-furantridecanoic Acid (CAS No: 57818-42-5) represents a significant advancement in the realm of specialty chemicals with applications spanning pharmaceuticals, agrochemicals, and materials science. Its unique structural features offer a rich foundation for further innovation, making it a cornerstone compound in modern chemical research. As scientists continue to unravel its full potential,this molecule is poised to play an increasingly pivotal role in shaping the future of chemical synthesis and drug discovery.

57818-42-5 (3-Methyl-5-pentyl-2-furantridecanoic Acid) 関連製品

- 57818-37-8(3-Methyl-5-pentyl-2-furanundecanoic acid)

- 2413848-38-9(tert-butyl (3R,5R)-3-hydroxy-5-methoxypiperidine-1-carboxylate)

- 2748749-29-1(INDEX NAME NOT YET ASSIGNED)

- 330189-63-4(N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide)

- 1804843-74-0(6-Iodo-2-nitro-3-(trifluoromethoxy)pyridine-4-sulfonamide)

- 1227210-35-6(1-Bromo-4-fluoro-2-methyl-3-nitrobenzene)

- 134-47-4(AMI-1 free acid)

- 1339684-69-3(1-(4-fluorophenyl)-1-(oxan-4-yl)methanamine)

- 1258649-86-3(3-(quinolin-8-yloxy)propan-1-amine dihydrochloride)

- 2171273-91-7((1S)-1-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-amine)